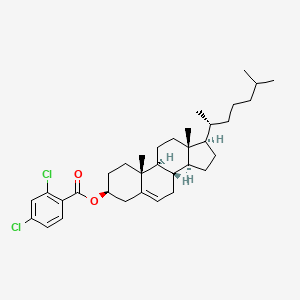

Cholesteryl Dichlorobenzoate

Descripción general

Descripción

Cholesteryl Dichlorobenzoate is a chemical compound with the molecular formula C34H48Cl2O2. It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with 2,4-dichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cholesteryl Dichlorobenzoate can be synthesized through the esterification reaction between cholesterol and 2,4-dichlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Cholesteryl Dichlorobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.

Substitution: The chlorine atoms in the 2,4-dichlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cholesterol and 2,4-dichlorobenzoic acid.

Substitution: Formation of substituted benzoates with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

CDB serves as a reagent in organic synthesis, particularly in the development of complex molecules. Its unique structure allows for specific reactions that are not possible with simpler compounds. For example, it can be utilized in the synthesis of thermochromic liquid crystals, which change color with temperature variations .

Biology

In biological research, Cholesteryl Dichlorobenzoate is employed to study lipid metabolism and membrane biology. It mimics natural cholesterol behavior in cell membranes, providing insights into cholesterol's role in cellular processes. CDB's impact on cholesterol homeostasis has been investigated, revealing its potential influence on biochemical pathways similar to those affected by natural cholesterol .

Medicine

CDB is being explored for its potential in drug delivery systems. Its ability to form liposomes can enhance the bioavailability of therapeutic agents. Recent studies have shown that CDB-based formulations improve drug distribution and cellular uptake in cancer treatments. For instance, a study demonstrated that doxorubicin-loaded liposomes containing CDB exhibited enhanced therapeutic efficacy with reduced toxicity .

Materials Science

In materials science, this compound is used in the production of liquid crystals and advanced materials due to its thermochromic properties. These properties are essential for developing responsive materials that change their optical characteristics under different environmental conditions .

Case Study 1: Thermochromic Liquid Crystals

A study highlighted the use of cholesteryl derivatives, including CDB, in creating thermochromic liquid crystals. The research demonstrated that the incorporation of CDB into liquid crystal formulations resulted in significant shifts in color response at varying temperatures, showcasing its utility in smart materials applications .

Case Study 2: Drug Delivery Systems

In a recent investigation into drug delivery mechanisms, researchers developed a liposomal formulation using this compound as a key component. This formulation was tested for its ability to deliver doxorubicin effectively to cancer cells. The results indicated that CDB-enhanced liposomes significantly improved drug uptake and retention within target cells compared to conventional delivery methods .

Comparative Analysis with Other Cholesterol Derivatives

| Compound | Unique Features | Applications |

|---|---|---|

| Cholesteryl Acetate | Simpler ester; less hydrophobic | Basic lipid studies |

| Cholesteryl Oleate | Higher fluidity; used in membrane studies | Membrane biology |

| Cholesteryl Palmitate | Saturated fatty acid; stable structure | Drug delivery systems |

| This compound | Increased hydrophobicity; unique reactivity | Advanced drug delivery; thermochromic materials |

This compound stands out due to its unique chemical properties that enable specific interactions within biological systems and advanced material applications.

Mecanismo De Acción

The mechanism of action of Cholesteryl Dichlorobenzoate involves its interaction with biological membranes and enzymes. The ester bond in the compound can be hydrolyzed by esterases, releasing cholesterol and 2,4-dichlorobenzoic acid. Cholesterol integrates into cell membranes, affecting their fluidity and function. The 2,4-dichlorobenzoic acid may interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Cholesteryl Dichlorobenzoate can be compared with other cholesterol esters such as:

- Cholesterol acetate

- Cholesterol oleate

- Cholesterol palmitate

Uniqueness

The presence of the 2,4-dichlorobenzoate moiety in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other cholesterol esters, which may not have the same reactivity or biological effects.

Actividad Biológica

Cholesteryl dichlorobenzoate (CDB) is a derivative of cholesterol that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and drug delivery systems. This article reviews the biological activity of CDB, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C34H48Cl2O2. It is a cholesteryl ester formed by the reaction of cholesterol with dichlorobenzoic acid. The presence of chlorine atoms in the aromatic ring significantly influences its biological properties.

Mechanisms of Biological Activity

- Membrane Interaction : CDB's structure allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. This property is essential for its role in drug delivery systems where it can enhance the solubility and bioavailability of hydrophobic drugs.

- Cytotoxicity : Research indicates that cholesteryl derivatives, including CDB, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that CDB can induce apoptosis in human hepatocellular carcinoma (HepG2) cells, suggesting its potential as an anticancer agent .

- Immunomodulatory Effects : Cholesteryl derivatives have been reported to modulate immune responses. For example, formulations incorporating CDB have demonstrated enhanced immunomodulatory properties in primary macrophages, indicating potential applications in immunotherapy .

Cytotoxicity Studies

A series of cytotoxicity assays have been performed to evaluate the effects of CDB on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 20 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

| A-549 | 30 | Inhibition of proliferation |

These results highlight the compound's selective toxicity towards cancerous cells while sparing normal cells, making it a promising candidate for further development in cancer therapies .

Drug Delivery Applications

CDB has been used to enhance the delivery of poorly soluble drugs. In one study, nanoparticles functionalized with CDB showed improved cellular uptake and drug loading capacity compared to non-functionalized nanoparticles. This enhancement is attributed to the hydrophobic nature of CDB, which facilitates better interaction with cell membranes .

Case Studies

- Therapeutic Applications : A study involving cholesteryl derivatives demonstrated their effectiveness in delivering chemotherapeutic agents like doxorubicin to tumor sites. The incorporation of CDB into liposomal formulations resulted in improved drug distribution and reduced systemic toxicity .

- Immunotherapy : In another case study, a formulation containing CDB was tested for its ability to activate immune responses against tumors. The results indicated that CDB could enhance the efficacy of immune checkpoint inhibitors by promoting T-cell activation .

Propiedades

Número CAS |

32832-01-2 |

|---|---|

Fórmula molecular |

C34H48Cl2O2 |

Peso molecular |

559.6 g/mol |

Nombre IUPAC |

[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C34H48Cl2O2/c1-21(2)7-6-8-22(3)28-13-14-29-26-11-9-23-19-25(38-32(37)27-12-10-24(35)20-31(27)36)15-17-33(23,4)30(26)16-18-34(28,29)5/h9-10,12,20-22,25-26,28-30H,6-8,11,13-19H2,1-5H3/t22?,25-,26?,28+,29-,30-,33-,34+/m0/s1 |

Clave InChI |

NZZFKZMKJPWVDL-DZJKLWECSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |

SMILES isomérico |

CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |

Key on ui other cas no. |

32832-01-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.